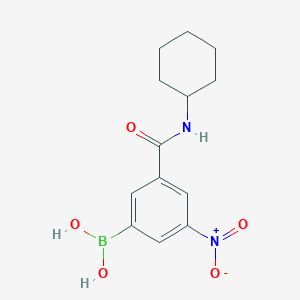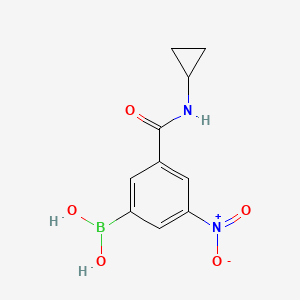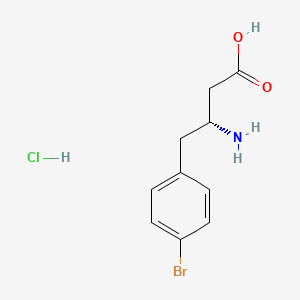
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
Übersicht
Beschreibung
Duloxetine-d3 is intended for use as an internal standard for the quantification of duloxetine by GC- or LC-MS. (S)-Duloxetine is a potent inhibitor of serotonin and norepinephrine reuptake (Kis = 4.6 and 15.6 nM, respectively, for rat synaptosomes). It also inhibits dopamine reuptake (Ki = 369 nM). (S)-Duloxetine suppresses spontaneous firing activity in vivo in the dorsal raphe and locus coeruleus (ED50s = 99 and 475 µg/kg, respectively). It also decreases immobility time and increases latency to first immobility in the forced swim test in mice when administered at doses of 16 and 32 mg/kg. Formulations containing (S)-duloxetine have been used in the treatment of major depressive disorder, generalized anxiety disorder, chronic neuropathic and musculoskeletal pain, and fibromyalgia.
Wissenschaftliche Forschungsanwendungen
Naphthalene Derivatives in Scientific Research
Naphthalene derivatives have a wide range of applications in scientific research, particularly in the fields of organic synthesis, environmental science, and materials science. The synthesis, properties, and applications of these derivatives are of significant interest due to their unique chemical and physical characteristics.
Synthesis and Applications : The synthesis of 1,3-dihydroxynaphthalene and its applications in the dye industry highlight the versatility of naphthalene derivatives. These compounds are synthesized through various routes, including alkaline fusion and photocatalytic oxidation, demonstrating their potential in eco-friendly processes (Zhang You-lan, 2005).
Environmental Impact and Remediation : Studies on polychlorinated naphthalenes (PCNs) discuss their environmental presence, toxicity, and the need for remediation due to their persistence and bioaccumulation potential. These works emphasize the importance of understanding the sources, fate, and impact of naphthalene-related compounds in the environment (J. Domingo, 2004).
Thiophene Derivatives in Scientific Research
Thiophene derivatives are explored for their therapeutic properties and structural significance in medicinal chemistry. Their broad spectrum of biological activities makes them a key focus of pharmaceutical research.
Structure-Activity Relationships : Research on thiophene derivatives reviews their structure-activity relationships, indicating their diverse therapeutic potentials. This area of study provides insights into designing molecules with enhanced biological activities by manipulating the thiophene moiety (G. Drehsen, J. Engel, 1983).
Medicinal Applications : The exploration of heterocyclic naphthalimides, which include thiophene rings, reveals their expanding medicinal applications, particularly as anticancer agents. This research underscores the potential of thiophene derivatives in developing new therapeutic agents (Huo-Hui Gong et al., 2016).
Eigenschaften
IUPAC Name |
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




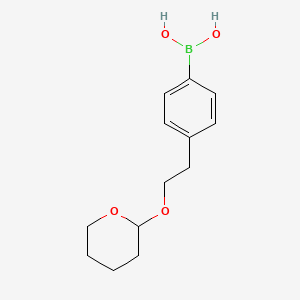
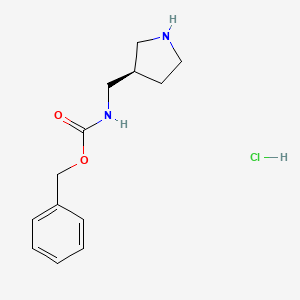

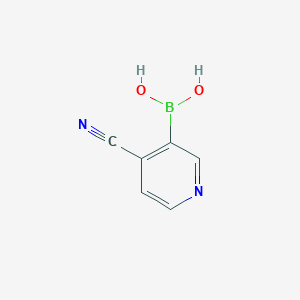
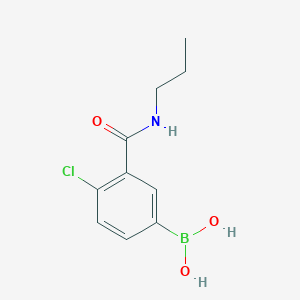
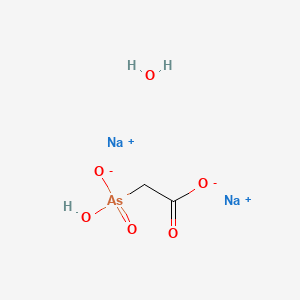
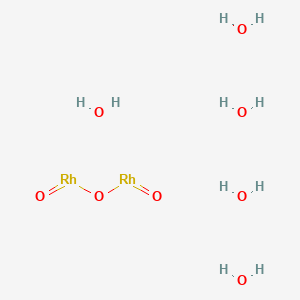

![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

